molecular formula C15H16ClN3O4S B5045075 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide CAS No. 6189-98-6

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide

Cat. No.: B5045075
CAS No.: 6189-98-6
M. Wt: 369.8 g/mol
InChI Key: YQOORQKCMBVZMV-UHFFFAOYSA-N
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Description

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide is a complex organic compound characterized by the presence of a chloro-nitrophenyl group, an aminoethyl linkage, and a methylbenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide typically involves multiple steps. One common approach starts with the nitration of 4-chlorophenol to produce 4-chloro-2-nitrophenol . This intermediate is then reacted with ethylenediamine under controlled conditions to form the aminoethyl derivative. The final step involves the sulfonation of the aminoethyl derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as sodium hydroxide to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation: The aminoethyl group can be oxidized to form corresponding oxides or other derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Reduction: Formation of N-{2-[(4-amino-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of this compound oxides.

Scientific Research Applications

N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-benzenesulfonamide: Lacks the methyl group on the benzenesulfonamide moiety.

    N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzenesulfonamide oxides: Oxidized derivatives of the target compound.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both chloro and nitro groups, along with the sulfonamide linkage, makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[2-(4-chloro-2-nitroanilino)ethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O4S/c1-11-2-5-13(6-3-11)24(22,23)18-9-8-17-14-7-4-12(16)10-15(14)19(20)21/h2-7,10,17-18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOORQKCMBVZMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387441
Record name STK148705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

369.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6189-98-6
Record name STK148705
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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